molecular formula C18H24N4O3S B14875379 tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazine-1-carboxylate

tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazine-1-carboxylate

Cat. No.: B14875379
M. Wt: 376.5 g/mol
InChI Key: INQUJIKUVFJDAO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazine-1-carboxylate: is a complex organic compound that features a combination of heterocyclic structures, including pyrrole, thiazole, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyrrole moiety. The piperazine ring is then incorporated, and the final step involves the addition of the tert-butyl group to the carboxylate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings.

    Reduction: Reduction reactions can be performed on the carbonyl group to form alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazine-1-carboxylate is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of new materials and as a building block for the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness: The uniqueness of tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazine-1-carboxylate lies in its combination of heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

tert-butyl 4-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H24N4O3S/c1-13-14(26-16(19-13)21-7-5-6-8-21)15(23)20-9-11-22(12-10-20)17(24)25-18(2,3)4/h5-8H,9-12H2,1-4H3

InChI Key

INQUJIKUVFJDAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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